ETHYL 3-({[(3-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)PROPANOATE
Overview
Description
Ethyl 3-({[(3-Methyl-2-pyridyl)amino]carbonyl}amino)propanoate: is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring and an ester functional group. It has been studied for its potential anti-cancer properties, particularly against gastric cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-({[(3-methyl-2-pyridyl)amino]carbonyl}amino)propanoate typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material. This compound undergoes a series of reactions, including reduction, acylation, and esterification, to yield the final product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of solvents such as dichloromethane and catalysts like trifluoromethanesulfonic acid to facilitate the reactions . The reaction mixture is typically heated under controlled conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-({[(3-methyl-2-pyridyl)amino]carbonyl}amino)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-({[(3-methyl-2-pyridyl)amino]carbonyl}amino)propanoate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-cancer properties, particularly against gastric cancer cell lines.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications: It can serve as an intermediate in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ethyl 3-({[(3-methyl-2-pyridyl)amino]carbonyl}amino)propanoate involves its interaction with specific molecular targets. In the context of its anti-cancer properties, the compound is believed to inhibit certain enzymes or pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms .
Comparison with Similar Compounds
Dabigatran Etexilate: This compound is structurally similar and is used as an anticoagulant.
Ethyl 3-(2-pyridylamino)propanoate:
Uniqueness: Ethyl 3-({[(3-methyl-2-pyridyl)amino]carbonyl}amino)propanoate is unique due to its specific structure, which includes both a pyridine ring and an ester functional group. This combination of features contributes to its distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
ethyl 3-[(3-methylpyridin-2-yl)carbamoylamino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-18-10(16)6-8-14-12(17)15-11-9(2)5-4-7-13-11/h4-5,7H,3,6,8H2,1-2H3,(H2,13,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESHNPNHLZLCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1=C(C=CC=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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